3-benzyl-8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound belonging to the imidazo[2,1-f]purine family. This compound is characterized by a unique structural framework that incorporates an imidazole ring fused with a purine moiety, along with various substituents such as benzyl and isobutyl groups. Its molecular formula is , and it has a molecular weight of approximately 445.479 g/mol.
The compound is classified under heterocyclic compounds, specifically within the imidazo[2,1-f]purine class. It has gained attention in scientific research due to its potential biological activities and applications in medicinal chemistry. The compound can be sourced from chemical suppliers specializing in research-grade materials, ensuring high purity levels suitable for laboratory use .
The synthesis of 3-benzyl-8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves several steps:
Common catalysts used in these reactions include nickel complexes, and microwave-assisted synthesis techniques may be employed to enhance reaction efficiency and yield.
For large-scale production, optimized reaction conditions are essential to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can streamline the production process, making it more cost-effective and scalable for industrial applications.
The molecular structure of 3-benzyl-8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione features a fused imidazole and purine ring system with various substituents:
CC(C)N1C=NC2=C(N=C(N1C(=O)N(C2=O)CC3=CC=CC=C3)C)C(=O)C=C(C=C(C=C2)OC)OC
NBCVAODGGWNNPF-UHFFFAOYSA-N
.This structure allows for potential interactions with various biological targets.
3-benzyl-8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo several types of chemical reactions:
Reagents typically include acids, bases, oxidizing agents, and reducing agents. Controlled temperatures and solvents like dichloromethane or ethanol are commonly used in these reactions to drive them to completion.
The mechanism of action for 3-benzyl-8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets such as enzymes or receptors:
While specific physical properties such as melting point or boiling point were not detailed in the sources reviewed, compounds in this class typically exhibit properties influenced by their heterocyclic structure.
The chemical properties of this compound allow for diverse reactivity patterns due to the presence of multiple functional groups. Its ability to undergo oxidation and reduction makes it versatile for further chemical modifications.
3-benzyl-8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific applications:
This compound exemplifies the intersection of synthetic chemistry and biological research potential within the field of medicinal chemistry.
CAS No.: 456-12-2
CAS No.: 13569-75-0
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: 54986-75-3
CAS No.: 85815-37-8